

Solubility of Bis(3-hydroxypropyl)amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Hydroxy-propylamino)-propan-1-ol

Cat. No.: B088887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-hydroxypropyl)amine, a secondary amine with two hydroxyl functional groups, presents a unique solubility profile critical for its application in various fields, including as a potential intermediate in drug development and a component in polymer synthesis. Understanding its solubility in a range of organic solvents is paramount for reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of bis(3-hydroxypropyl)amine, drawing upon general principles of amine solubility and data from structurally similar compounds due to the limited direct experimental data for the target molecule. Furthermore, this guide outlines a standardized experimental protocol for the quantitative determination of its solubility.

Core Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is governed by several key factors:

- **Polarity:** The presence of the amine nitrogen with its lone pair of electrons and the hydroxyl (-OH) groups in bis(3-hydroxypropyl)amine allows for hydrogen bonding. This makes the molecule polar. Generally, polar compounds tend to dissolve in polar solvents ("like dissolves

like"). Therefore, bis(3-hydroxypropyl)amine is expected to be more soluble in polar organic solvents.[1][2][3]

- **Hydrogen Bonding:** The ability of the amine and hydroxyl groups to act as both hydrogen bond donors and acceptors significantly influences its solubility. Solvents that can also participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.
- **Molecular Size and Structure:** The two propyl chains contribute to the nonpolar character of the molecule. As the size of the nonpolar alkyl groups increases, the solubility in nonpolar solvents may increase, while solubility in very polar solvents might decrease.[4]
- **Basicity:** As a secondary amine, bis(3-hydroxypropyl)amine is basic and can react with acidic solvents. This reactivity can enhance solubility in such solvents through the formation of a salt.[5]

Aliphatic amines generally exhibit significant solubility in organic solvents, particularly polar ones.[1][3] However, primary amines can react with ketones like acetone, and many amines are incompatible with chloroform and carbon tetrachloride.[1][3]

Estimated Solubility Profile of Bis(3-hydroxypropyl)amine

While specific quantitative data for bis(3-hydroxypropyl)amine is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on data from its structural analogs, diisopropanolamine (bis(2-hydroxypropyl)amine) and diethanolamine.

Qualitative Solubility:

Based on the properties of its analogs, bis(3-hydroxypropyl)amine is expected to be:

- Miscible or Very Soluble in polar protic solvents such as methanol, ethanol, and other alcohols.[6]
- Soluble in polar aprotic solvents like acetone.
- Slightly soluble to sparingly soluble in solvents of intermediate polarity like toluene.[6]

- Insoluble or very slightly soluble in nonpolar solvents such as hydrocarbons (e.g., hexane, heptane).[6]

Quantitative Solubility Data of Analogs:

The following table summarizes the available quantitative solubility data for diethanolamine, which can serve as a proxy for estimating the solubility of bis(3-hydroxypropyl)amine.

Solvent	Diethanolamine Solubility (g/100g of solvent at 25°C)	Reference
Benzene	4.2	
Ether	0.8	
Carbon Tetrachloride	< 0.1	

Experimental Protocol for Solubility Determination: The Shake-Flask Method

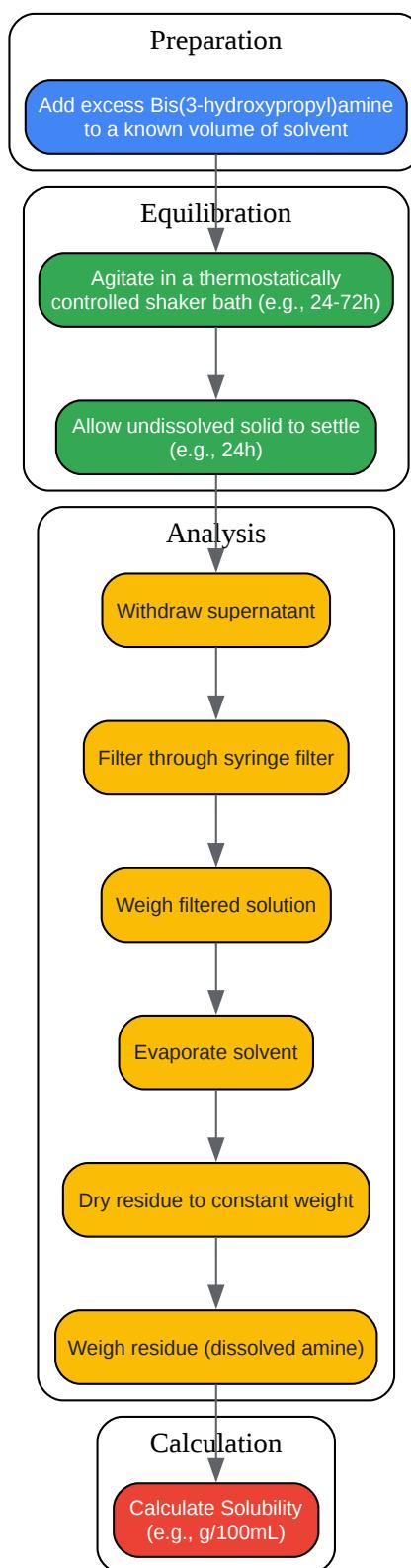
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method, as outlined in the United States Pharmacopeia (USP) <1236>.[7] This method is suitable for determining the solubility of bis(3-hydroxypropyl)amine in various organic solvents.

Objective: To quantitatively determine the equilibrium solubility of bis(3-hydroxypropyl)amine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

- Bis(3-hydroxypropyl)amine (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Analytical balance

- Volumetric flasks and pipettes
- Syringe filters (compatible with the solvent)
- Vials with screw caps
- Evaporating dish or rotary evaporator
- Drying oven


Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of bis(3-hydroxypropyl)amine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
- Quantification (Gravimetric Method):
 - Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

- Once the solvent is removed, dry the flask containing the bis(3-hydroxypropyl)amine residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.
- Reweigh the flask to determine the mass of the dissolved bis(3-hydroxypropyl)amine.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
 - Solubility (g/100 mL): $(\text{Mass of dissolved amine} / \text{Volume of filtered solution}) \times 100$
 - Solubility (g/100 g solvent): $(\text{Mass of dissolved amine} / \text{Mass of solvent}) \times 100$
 - The mass of the solvent is calculated by subtracting the mass of the dissolved amine from the total mass of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Experimental workflow for determining solubility.

Conclusion

While direct, quantitative solubility data for bis(3-hydroxypropyl)amine in a wide array of organic solvents is not readily available in the public domain, a strong estimation of its solubility profile can be made based on the known properties of structurally similar alkanolamines and the fundamental principles of chemical solubility. It is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for their determination. This information is crucial for the effective utilization of bis(3-hydroxypropyl)amine in research and industrial applications, particularly within the pharmaceutical and materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- To cite this document: BenchChem. [Solubility of Bis(3-hydroxypropyl)amine in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088887#solubility-of-bis-3-hydroxypropyl-amine-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com